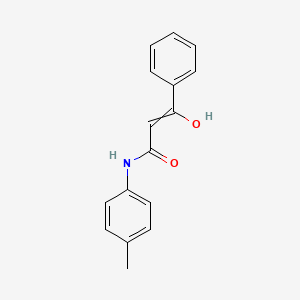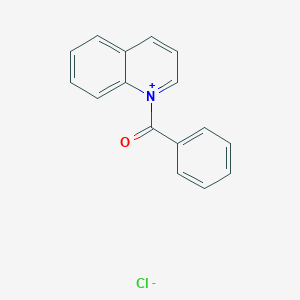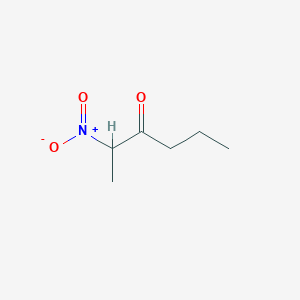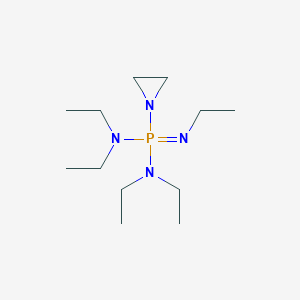
P-Aziridin-1-yl-N,N,N',N',N''-pentaethylphosphonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide is a complex organic compound characterized by the presence of an aziridine ring and multiple ethyl groups attached to a phosphonimidic diamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide typically involves the reaction of aziridine with phosphonimidic diamide precursors under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency. The industrial process also focuses on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aziridine ring and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonimidic oxide derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s phosphonimidic core also plays a crucial role in modulating its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- P-1-Aziridinyl-N,N,N’,N’-tetramethylphosphine oxide
- 1-Aziridinylbis(dimethylamino)phosphine oxide
- Aziridin-1-yl-phosphonic acid bis-dimethylamide
Uniqueness
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide stands out due to its unique combination of an aziridine ring and multiple ethyl groups attached to a phosphonimidic diamide core. This structural arrangement imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
85459-04-7 |
|---|---|
Molecular Formula |
C12H29N4P |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-[aziridin-1-yl-(diethylamino)-ethylimino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H29N4P/c1-6-13-17(16-11-12-16,14(7-2)8-3)15(9-4)10-5/h6-12H2,1-5H3 |
InChI Key |
STXALXHYCIOUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN=P(N1CC1)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
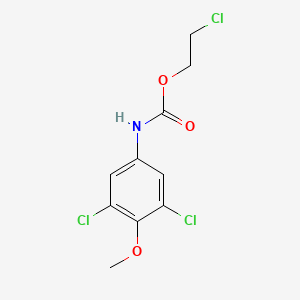
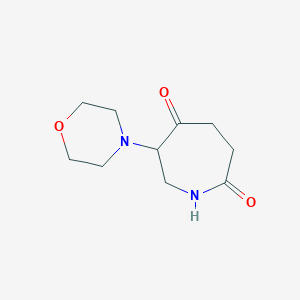
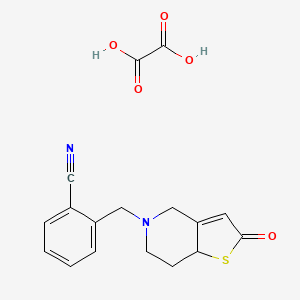
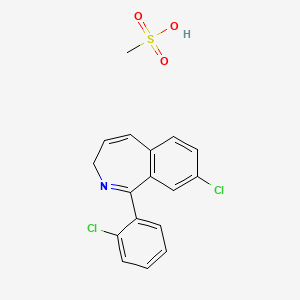
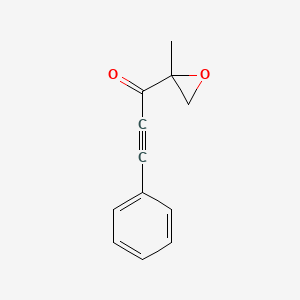

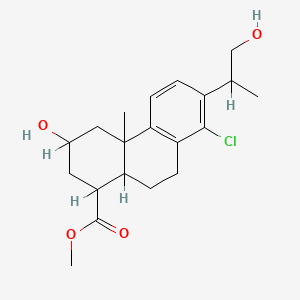
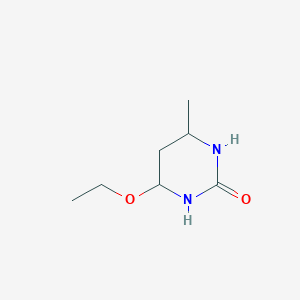
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
